N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorophenyl group, and a methoxynaphthalene moiety. Its molecular formula is C20H16ClN3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the methoxynaphthalene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C23H19ClN4O2 |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H19ClN4O2/c1-14(15-7-10-17(24)11-8-15)25-28-23(29)20-13-19(26-27-20)22-18-6-4-3-5-16(18)9-12-21(22)30-2/h3-13H,1-2H3,(H,26,27)(H,28,29)/b25-14+ |
InChI Key |
BUDGYVXOEDBEHA-AFUMVMLFSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=C(C=CC3=CC=CC=C32)OC)/C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=C(C=CC3=CC=CC=C32)OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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